

A Comprehensive Spectroscopic Guide to 4-Stilbene Carboxaldehyde

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Compound of Interest

Compound Name: 4-Stilbene carboxaldehyde

CAS No.: 40200-69-9

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

4-Stilbene carboxaldehyde, also known as 4-formyl-trans-stilbene, is a bifunctional organic molecule featuring a rigid stilbene backbone and a reactive aldehyde moiety. This unique combination of a conjugated π -system and a formyl group makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The precise characterization of its structure is paramount for ensuring the identity and purity of the compound, which in turn is critical for the success of subsequent synthetic steps and the biological or material properties of the final products.

This technical guide provides a detailed analysis of the key spectroscopic data for **4-Stilbene carboxaldehyde**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the spectral data but also on the rationale behind the observed signals and the interpretation of these data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For **4-Stilbene carboxaldehyde**, both ^1H and ^{13}C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standard and effective approach for acquiring high-quality NMR spectra of **4-Stilbene carboxaldehyde** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **4-Stilbene carboxaldehyde** in about 0.6 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent peak, which can be used for chemical shift referencing[1].
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration to 0 ppm.
- **Instrumentation:** Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion, which is particularly important for resolving the aromatic and vinylic protons.
- **^1H NMR Acquisition:** Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if needed.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of **4-Stilbene carboxaldehyde** provides a wealth of information about the number and types of protons and their neighboring environments. The data presented below were obtained in CDCl₃.

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
9.99	Singlet	-	1H	Aldehydic proton (-CHO)
7.89	Doublet	8.2	2H	Aromatic protons ortho to -CHO
7.66	Doublet	8.2	2H	Aromatic protons meta to -CHO
7.56	Doublet	7.3	2H	Aromatic protons on the unsubstituted phenyl ring
7.41	Triplet	7.5	2H	Aromatic protons on the unsubstituted phenyl ring
7.32	Triplet	7.3	1H	Aromatic proton on the unsubstituted phenyl ring
7.26	Doublet	16.3	1H	Vinylic proton
7.15	Doublet	16.3	1H	Vinylic proton

Causality and Interpretation:

- Aldehydic Proton (9.99 ppm): The significant downfield shift of this singlet is a hallmark of an aldehydic proton. The strong deshielding effect is due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond.
- Aromatic Protons (7.32-7.89 ppm): The signals in this region correspond to the nine aromatic protons. The protons on the aldehyde-substituted ring are shifted further downfield compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the formyl group. The ortho and meta protons on the substituted ring appear as distinct doublets due to their coupling with each other.
- Vinylic Protons (7.15 and 7.26 ppm): These two doublets correspond to the two protons on the carbon-carbon double bond. The large coupling constant ($J = 16.3$ Hz) is characteristic of a trans configuration of the double bond, a key structural feature of this isomer.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
191.9	Aldehyde Carbonyl (C=O)
143.8	Aromatic Carbon (quaternary)
136.9	Aromatic Carbon (quaternary)
135.5	Aromatic Carbon (quaternary)
133.4	Vinylic Carbon
130.4	Aromatic Carbon
129.1	Aromatic Carbon
128.8	Aromatic Carbon
127.3	Aromatic Carbon
127.1	Vinylic Carbon
126.8	Aromatic Carbon

Causality and Interpretation:

- **Carbonyl Carbon (191.9 ppm):** The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, which is highly deshielded due to the electronegativity of the oxygen atom.
- **Aromatic and Vinylic Carbons (126.8-143.8 ppm):** The remaining signals in this region are attributed to the twelve aromatic carbons and two vinylic carbons. The quaternary carbons (those without attached protons) generally show lower intensity peaks. The specific assignments can be made with the aid of advanced NMR techniques like HSQC and HMBC, but the observed number of signals is consistent with the proposed structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample like **4-Stilbene carboxaldehyde** is using Attenuated Total Reflectance (ATR).

- **Sample Preparation:** A small amount of the solid **4-Stilbene carboxaldehyde** is placed directly onto the ATR crystal.
- **Pressure Application:** A pressure arm is engaged to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The FT-IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR data acquisition using ATR.

IR Spectral Data and Interpretation

The IR spectrum of **4-Stilbene carboxaldehyde** displays several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
~3050	Medium	C-H Stretch	Aromatic C-H
~2820, ~2720	Medium	C-H Stretch	Aldehydic C-H (Fermi resonance doublet)
~1700	Strong	C=O Stretch	Conjugated Aldehyde Carbonyl
~1600, ~1580	Medium-Strong	C=C Stretch	Aromatic Ring Skeletal Vibrations
~965	Strong	C-H Bend	trans-Vinylic C-H out-of-plane bend

Causality and Interpretation:

- Aldehyde C-H Stretch (~2820, ~2720 cm⁻¹): The presence of two medium-intensity bands in this region is a highly diagnostic feature for an aldehyde. This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration[2].
- Conjugated Carbonyl Stretch (~1700 cm⁻¹): The strong absorption band around 1700 cm⁻¹ is indicative of a C=O stretching vibration. Its position is at a lower frequency than that of a saturated aldehyde (~1725 cm⁻¹) due to the conjugation with the aromatic ring and the double bond, which delocalizes the pi-electrons and weakens the C=O bond[3].
- trans-Vinylic C-H Bend (~965 cm⁻¹): A strong absorption in this region is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

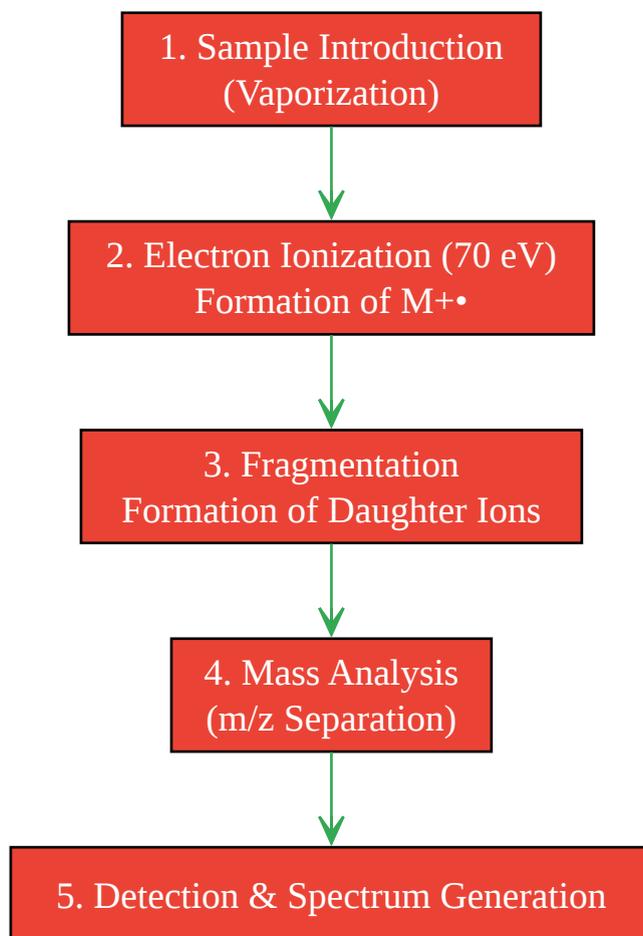
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion, having excess energy, undergoes fragmentation to produce smaller, more stable ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.



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Caption: Simplified workflow of Electron Ionization Mass Spectrometry.

MS Spectral Data and Interpretation

The mass spectrum of **4-Stilbene carboxaldehyde** confirms its molecular weight and provides insights into its structural stability and fragmentation pathways.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Interpretation
208	100	$[C_{15}H_{12}O]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
207	22.6	$[C_{15}H_{11}O]^+$	Loss of a hydrogen radical (M-1)
179	81.5	$[C_{14}H_{11}]^+$	Loss of the formyl radical (M-CHO)
178	58.8	$[C_{14}H_{10}]^{+\bullet}$	Loss of carbon monoxide and a hydrogen radical (M-CO-H)
152	7.6	$[C_{12}H_8]^{+\bullet}$	Loss of C_2H_2 from the $[C_{14}H_{10}]^{+\bullet}$ ion

Causality and Interpretation:

- **Molecular Ion (m/z 208):** The base peak in the spectrum is the molecular ion peak, indicating that the molecule is relatively stable under electron ionization conditions. This is expected for a highly conjugated aromatic system. The molecular weight of 208.26 g/mol is confirmed.
- **[M-1]⁺ Peak (m/z 207):** A significant peak at M-1 is characteristic of aldehydes, resulting from the loss of the aldehydic hydrogen radical. This is a common and diagnostic fragmentation pathway for aldehydes.
- **[M-CHO]⁺ Peak (m/z 179):** The very intense peak at m/z 179 corresponds to the loss of the entire formyl radical (-CHO). This fragmentation is highly favorable as it leads to the formation of a stable stilbene cation.
- **Other Fragments:** The peak at m/z 178 arises from the loss of a hydrogen radical from the m/z 179 fragment. The smaller fragment at m/z 152 is likely due to the further fragmentation of the stilbene backbone, a common fragmentation pattern for polycyclic aromatic hydrocarbons.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of **4-Stilbene carboxaldehyde**. ^1H and ^{13}C NMR spectroscopy elucidates the detailed carbon-hydrogen framework and confirms the trans stereochemistry of the alkene. IR spectroscopy provides clear evidence for the presence of the key functional groups, namely the conjugated aldehyde and the aromatic rings. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This detailed spectroscopic analysis serves as a crucial quality control standard for researchers and professionals working with this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

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